BenchChemオンラインストアへようこそ!

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole

Anticancer Cytotoxicity Structure-Activity Relationship

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1936579-01-9; synonym 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridazine) is a heterocyclic building block with molecular formula C₇H₅ClN₄O and molecular weight 196.59 g·mol⁻¹. It features a 1,2,4-oxadiazole core substituted at the 3-position by a pyridazin-3-yl ring and at the 5-position by a reactive chloromethyl group.

Molecular Formula C7H5ClN4O
Molecular Weight 196.59 g/mol
Cat. No. B11900723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole
Molecular FormulaC7H5ClN4O
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)C2=NOC(=N2)CCl
InChIInChI=1S/C7H5ClN4O/c8-4-6-10-7(12-13-6)5-2-1-3-9-11-5/h1-3H,4H2
InChIKeyVNBIDAICPXKLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole – Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1936579-01-9; synonym 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridazine) is a heterocyclic building block with molecular formula C₇H₅ClN₄O and molecular weight 196.59 g·mol⁻¹. It features a 1,2,4-oxadiazole core substituted at the 3-position by a pyridazin-3-yl ring and at the 5-position by a reactive chloromethyl group . The computed XLogP3 is 0.2, topological polar surface area is 64.7 Ų, the compound possesses five hydrogen-bond acceptor sites and zero hydrogen-bond donors, and it has two rotatable bonds . Commercially, the compound is supplied at ≥95% purity (some vendors offer ≥98%) with batch-specific QC documentation including NMR, HPLC, and GC spectra . Its structural combination of an electrophilic chloromethyl handle, a 1,2,4-oxadiazole pharmacophore, and a pyridazine ring distinguishes it from pyridine- and phenyl-substituted analogs and positions it as a versatile intermediate for medicinal chemistry and agrochemical library synthesis.

Why 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole Cannot Be Interchanged with Pyridine, Phenyl, or Other Heterocyclic Analogs


The pyridazin-3-yl substituent is not a simple isostere of pyridin-3-yl or phenyl. Pyridazine introduces an additional endocyclic nitrogen that alters electronic distribution (π-deficiency), hydrogen-bond-acceptor capacity, and dipole moment, all of which modulate target binding and pharmacokinetics . In a direct comparative example, replacement of pyridine by pyridazine in nicotinic acetylcholine receptor ligands resulted in a 30-fold change in binding affinity at the (α4)₂(β2)₃ subtype . Concurrently, the 5-chloromethyl group on the oxadiazole ring serves not merely as a synthetic handle but as a demonstrated contributor to cytotoxic potency; in a series of 1,2,4-oxadiazole-diterpenoid hybrids, compounds bearing a chloromethyl substituent at the 5-position showed markedly enhanced cytotoxicity and cell-line selectivity relative to non-chloromethyl analogs . Substituting the pyridazinyl ring or the chloromethyl group with alternative aryl, heteroaryl, or alkyl motifs therefore risks loss of specific target engagement, altered selectivity, and reduced biological performance, making direct interchange unreliable without experimental revalidation.

Quantitative Differentiation Evidence for 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole vs. Closest Analogs


Chloromethyl at Oxadiazole C5 Elevates Cytotoxic Potency Relative to Non-Chloromethyl 1,2,4-Oxadiazole Congeners

The 5-chloromethyl substituent is not a neutral linker. In a head-to-head series of furanolabdanoid-based 1,2,4-oxadiazoles, compounds carrying a chloromethyl group at the oxadiazole 5-position exhibited both higher absolute cytotoxicity and improved cell-line selectivity compared to analogs with other 5-substituents. Two chloromethyl-bearing compounds achieved GI₅₀ values of 0.08–0.34 µM against the lymphoblastoid CEM-13 line, surpassing the reference drug doxorubicin. The authors explicitly state that 'the activity and selectivity to the cell line increased even further in the compounds containing a chloromethyl substituent in the 5th position of the 1,2,4-oxadiazole ring' . This provides class-level evidence that procuring or synthesizing the chloromethyl variant is mechanistically distinct from selecting a 5-methyl, 5-aryl, or 5-unsubstituted oxadiazole analog.

Anticancer Cytotoxicity Structure-Activity Relationship 1,2,4-Oxadiazole

Pyridazine vs. Pyridine Substitution Alters Target Binding Affinity by Orders of Magnitude – Implications for Oxadiazole-Containing Ligands

The choice between a pyridazin-3-yl and a pyridin-3-yl substituent on an oxadiazole core is not pharmacologically neutral. In a directly comparative study by Kanne et al., bioisosteric replacement of a pyridine ring by a pyridazine ring in (±)-pyrido[3.4-b]homotropane (PHT) resulted in a 30-fold reduction in binding affinity at the (α4)₂(β2)₃ nicotinic acetylcholine receptor subtype . While this study does not involve the oxadiazole scaffold, it provides a quantitative demonstration that pyridazine introduces electronic and hydrogen-bonding properties that can profoundly alter target engagement relative to pyridine. For 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole, the pyridazine ring contributes an additional nitrogen lone pair (H-bond acceptor) and increased π-deficiency compared to pyridine, which may favor interactions with distinct biological targets or alter metabolic stability .

Bioisosterism Receptor Binding Pyridazine Nicotinic Acetylcholine Receptor

Oxadiazole-Pyridazine Hybrid Scaffolds Demonstrate Antimicrobial Activity with Quantified MIC Values Supporting the Privileged Nature of This Heterocycle Pairing

The combination of an oxadiazole ring with a pyridazine (or pyridazinone) moiety is associated with measurable antimicrobial activity. Saini et al. synthesized a series of 4,5-dichloro-6-(substituted-benzyl)-2-(5-mercapto-[1,3,4]-oxadiazol-2-ylmethyl)-2H-pyridazin-3-one derivatives and screened them in vitro. Compound 5e exhibited antibacterial MIC of 25 µg/mL and antifungal MIC of 6.25 µg/mL against all tested bacterial and fungal strains, alongside antioxidant activity (IC₅₀ = 51.64 µg/mL) . Molecular docking analysis corroborated these findings by demonstrating favorable binding interactions with microbial targets . While this specific oxadiazole-pyridazinone series is structurally distinct from 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole, it provides class-level evidence that oxadiazole-pyridazine hybrid scaffolds can deliver quantifiable antimicrobial activity, and that the pyridazine component is integral to the observed potency.

Antimicrobial Antifungal Pyridazinone-Oxadiazole Minimum Inhibitory Concentration

Pyridazine-Oxadiazole Derivatives Are Patented as Triglyceride Synthesis Inhibitors – A Therapeutic Indication Absent from Pyridine-Only or Phenyl-Only Oxadiazole Series

The Sanofi patent family (WO 2012/011081; US 2013/0137691; EP 2595970 B1) specifically claims oxadiazole and pyridazine derivatives as inhibitors of triglyceride synthesis via DGAT-1 inhibition, targeting obesity, dyslipidemia, hepatic steatosis, type 2 diabetes, metabolic syndrome, and acne . The claimed generic structure encompasses compounds where a pyridazine ring is directly linked to an oxadiazole core, a connectivity motif shared by 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole. Notably, this patent does not extend to simple phenyl- or pyridine-substituted oxadiazoles lacking the pyridazine pharmacophore, indicating that the pyridazine ring is considered structurally essential for the claimed DGAT-1 inhibitory activity within this chemical series . The patent constitutes strong evidence that the pyridazine-oxadiazole combination is a scaffold of distinct commercial and therapeutic interest that is not replicated by non-pyridazine analogs.

Metabolic Disease DGAT-1 Inhibition Triglyceride Synthesis Patent Landscape

Physicochemical Differentiation: Pyridazine Introduction Increases Hydrogen-Bond Acceptor Count and Modulates Lipophilicity Relative to Pyridine and Phenyl Analogs

Computed molecular properties reveal quantifiable differences between 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole and its closest procurement-relevant analogs. The target compound has five hydrogen-bond acceptor (HBA) sites (vs. four for 5-(chloromethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole, CAS 15328-03-7, which lacks the second endocyclic nitrogen of pyridazine), an XLogP3 of 0.2, and a TPSA of 64.7 Ų . The pyridine analog (CAS 15328-03-7) has molecular formula C₈H₆ClN₃O, MW 195.61, XLogP ~0.75, and TPSA ~51.8 Ų . The additional HBA site and higher TPSA of the pyridazine compound predict lower membrane permeability but potentially improved aqueous solubility and altered CYP450 binding compared to the pyridine analog. The phenyl analog 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS 1822-94-2) has XLogP ~2.1 and only three HBA sites, representing a substantially more lipophilic and less polar scaffold . These physicochemical differences are large enough to influence oral bioavailability, blood-brain barrier penetration, and metabolic stability in downstream applications.

Physicochemical Properties Drug-likeness LogP Hydrogen Bonding

Vendor Purity Differentiation: Pyridazine-Substituted Oxadiazole Offered with Batch-Specific QC Documentation at ≥95–98% Purity, Enabling Reproducible SAR Studies

Reproducibility of biological screening data requires well-characterized starting materials. Commercial suppliers of 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1936579-01-9) provide the compound at standard purities of ≥95% (CheMenu, Bidepharm) to ≥98% (Leyan), with batch-specific QC reports including NMR, HPLC, and GC spectra . This contrasts with some less-common pyridazine-oxadiazole analogs (e.g., 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine, CAS 1694341-67-7) for which purity certification and QC documentation are less standardized across vendors. The availability of rigorous batch QC for the target compound reduces the risk of introducing impurities that could confound biological assay results—a practical procurement consideration when selecting among closely related oxadiazole building blocks.

Quality Control Purity Reproducibility Procurement

Evidence-Backed Application Scenarios for 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole in Drug Discovery and Agrochemical Research


Anticancer Lead Generation via Chloromethyl-Facilitated Diversification of the Pyridazine-Oxadiazole Scaffold

The chloromethyl handle at the oxadiazole 5-position enables nucleophilic substitution with amines, thiols, alcohols, and azides to generate diverse compound libraries. Class-level evidence demonstrates that 5-chloromethyl-1,2,4-oxadiazoles exhibit enhanced cytotoxicity (GI₅₀ 0.08–0.34 µM against CEM-13) and improved cancer-cell-line selectivity relative to non-chloromethyl congeners . Researchers can exploit this reactive handle to append pharmacophoric groups while retaining the pyridazine-oxadiazole core, which may engage targets such as DGAT-1 or other cancer-relevant enzymes. The compound's relatively low lipophilicity (XLogP3 = 0.2) and five H-bond acceptor sites further support its use in designing leads with favorable drug-like properties .

Metabolic Disease Drug Discovery Targeting DGAT-1-Mediated Triglyceride Synthesis

The Sanofi patent family covering pyridazine-oxadiazole derivatives as triglyceride synthesis inhibitors (DGAT-1 pathway) provides a validated therapeutic rationale for incorporating this scaffold into metabolic disease programs . 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole can serve as a key intermediate for synthesizing patent-relevant analogs targeting obesity, dyslipidemia, non-alcoholic hepatic steatosis, and type 2 diabetes. The pyridazine ring is structurally essential within the claimed Markush space, meaning that phenyl- or pyridine-substituted oxadiazole building blocks cannot access this IP-protected chemical space .

Antimicrobial Screening Library Synthesis Exploiting the Pyridazine-Oxadiazole Pharmacophore Pair

Quantitative antimicrobial data from oxadiazole-pyridazinone hybrids (antibacterial MIC = 25 µg/mL; antifungal MIC = 6.25 µg/mL) support the use of pyridazine-oxadiazole building blocks in anti-infective discovery . The target compound's chloromethyl group enables rapid parallel synthesis of analogs for screening against bacterial and fungal panels. Its higher TPSA (64.7 Ų) and lower LogP (0.2) relative to phenyl-substituted oxadiazoles may also confer advantages in achieving Gram-negative bacterial permeability, a known challenge in antibacterial drug design .

Agrochemical Intermediate for Fungicidal Oxadiazole Development

Microbicidal oxadiazole derivatives have been patented as fungicidal active ingredients , and pyridazine-containing compounds have established precedence in agrochemical applications, including the commercial fungicide pyridachlometyl . The pyridazine-oxadiazole hybrid structure of the target compound aligns with these agrochemical pharmacophore models, and the chloromethyl group provides a synthetic entry point for generating analogs suitable for structure-activity relationship studies in crop protection research.

Quote Request

Request a Quote for 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.